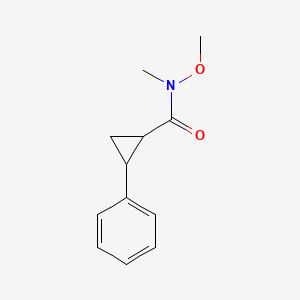

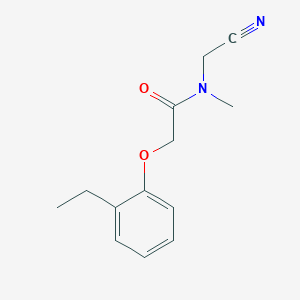

![molecular formula C24H23N3O2S B2953914 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897470-88-1](/img/structure/B2953914.png)

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reactions were carried out in good yield, indicating the efficiency of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, such as the one , have been studied for their potential antibacterial properties . The combination of thiazole with other functional groups can lead to compounds that exhibit potent activity against both Gram-negative and Gram-positive bacteria. Research suggests that these compounds could be used in conjunction with cell-penetrating peptides to enhance their efficacy, potentially leading to the development of new antibacterial agents .

Antitumor and Cytotoxic Effects

Compounds containing the thiazole moiety have been reported to show antitumor and cytotoxic activities . This suggests that our compound could be investigated for its potential to inhibit the growth of cancer cells. Studies on similar structures have shown effects on various human tumor cell lines, indicating the promise of thiazole compounds in cancer research .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives are well-documented . The compound could be part of pharmacological studies to evaluate its effectiveness in reducing inflammation. This could have implications for the treatment of chronic inflammatory diseases .

Neuroprotective Applications

Thiazoles are known to have neuroprotective effects, which could make them valuable in the study of neurodegenerative diseases . The compound could be used in research aimed at understanding and potentially treating conditions such as Alzheimer’s and Parkinson’s disease.

Antifungal Uses

Similar to their antibacterial properties, thiazole derivatives can also possess antifungal activities . This makes them candidates for the development of new antifungal drugs, which could be particularly useful given the rising resistance to existing treatments.

Role in Tuberculosis Treatment

Recent studies have highlighted the role of benzothiazole derivatives in the treatment of tuberculosis . The compound could be explored for its potential use as an anti-tubercular agent, especially considering the need for new treatments due to drug-resistant strains of tuberculosis.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

The mode of action of thiazole and piperazine derivatives can vary depending on the specific compound. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins . Piperazine derivatives have been used as dopamine and serotonin antagonists .

Biochemical Pathways

The biochemical pathways affected by thiazole and piperazine derivatives can vary. Some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of COX enzymes by some thiazole derivatives can result in anti-inflammatory effects .

properties

IUPAC Name |

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-2-29-18-10-11-21-22(16-18)30-24(25-21)27-14-12-26(13-15-27)23(28)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYGXUDLSJZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

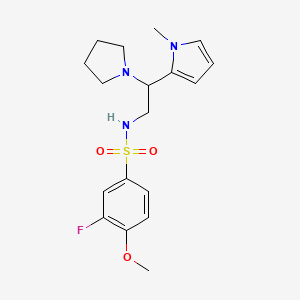

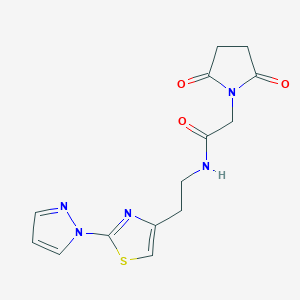

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)

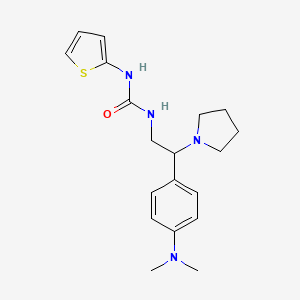

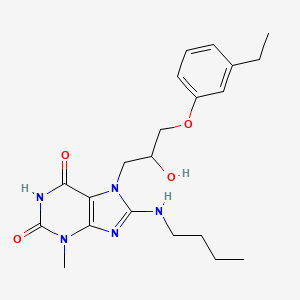

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)

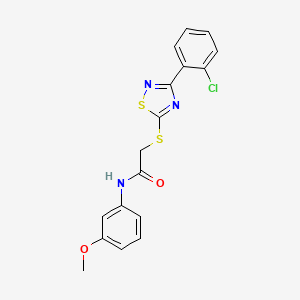

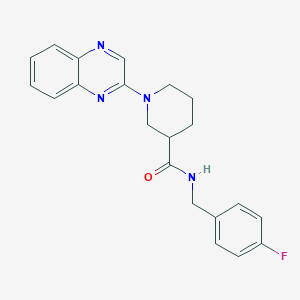

![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)